1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine
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Overview
Description
1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with a cyclopropylsulfonyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Piperazine Formation: The formation of the piperazine ring can be accomplished through a cyclization reaction involving appropriate amine precursors.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system agent.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine can be compared with other piperazine derivatives such as:
1-[(4-Chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-[(4-Methylphenyl)methyl]-4-cyclopropylsulfonylpiperazine:
1-[(4-Fluorophenyl)methyl]-4-cyclopropylsulfonylpiperazine: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)20(18,19)14-5-6-14/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQSAWYMSHCSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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